

Technical Guide: Spectroscopic Analysis of Methyl 6-chloro-5-nitronicotinate

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Compound of Interest

Compound Name: Methyl 6-chloro-5-nitronicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-chloro-5-nitronicotinate** (CAS No. 59237-53-5). Due to the limited availability of public experimental spectra, this document focuses on predicted data, general spectroscopic characteristics, and detailed experimental protocols for synthesis and analysis.

Chemical Structure and Properties

- IUPAC Name: Methyl 6-chloro-5-nitropyridine-3-carboxylate
- Molecular Formula: C₇H₅ClN₂O₄
- Molecular Weight: 216.58 g/mol
- Appearance: Off-white to grey solid

Spectroscopic Data

While experimental spectroscopic data for **Methyl 6-chloro-5-nitronicotinate** is not readily available in the public domain, the following tables summarize the expected and predicted data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data is not publicly available. The following are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
~8.9 - 9.1	d	H-2 (Pyridine)
~8.6 - 8.8	d	H-4 (Pyridine)
~3.9 - 4.1	s	-OCH ₃ (Ester)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~163 - 165	C=O (Ester)
~155 - 157	C-6 (Pyridine)
~148 - 150	C-2 (Pyridine)
~140 - 142	C-5 (Pyridine)
~125 - 127	C-3 (Pyridine)
~122 - 124	C-4 (Pyridine)
~53 - 55	-OCH ₃ (Ester)

Infrared (IR) Spectroscopy

Note: Experimental IR data with specific peak assignments is not publicly available. The following table lists the expected characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3100 - 3000	C-H stretch (aromatic)
~2960 - 2850	C-H stretch (methyl)
~1730 - 1715	C=O stretch (ester)
~1600, ~1475	C=C and C=N stretches (aromatic pyridine ring)
~1530, ~1350	N-O asymmetric and symmetric stretches (nitro group)
~1300 - 1000	C-O stretch (ester)
~850 - 750	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The following table includes predicted m/z values for various adducts of **Methyl 6-chloro-5-nitronicotinate**.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M] ⁺	215.9932
[M+H] ⁺	217.0011
[M+Na] ⁺	238.9830
[M+K] ⁺	254.9570
[M+NH ₄] ⁺	234.0276

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate

This protocol is based on the general procedure for the synthesis from 6-hydroxy-5-nitronicotinic acid.

Materials:

- 6-hydroxy-5-nitronicotinic acid
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF)
- Methanol (CH_3OH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.
- Add a catalytic amount of DMF to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).
- Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add methanol to the solution with stirring.

- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from ethanol to obtain **Methyl 6-chloro-5-nitronicotinate** as a solid.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

- Dissolve approximately 5-10 mg of the purified **Methyl 6-chloro-5-nitronicotinate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

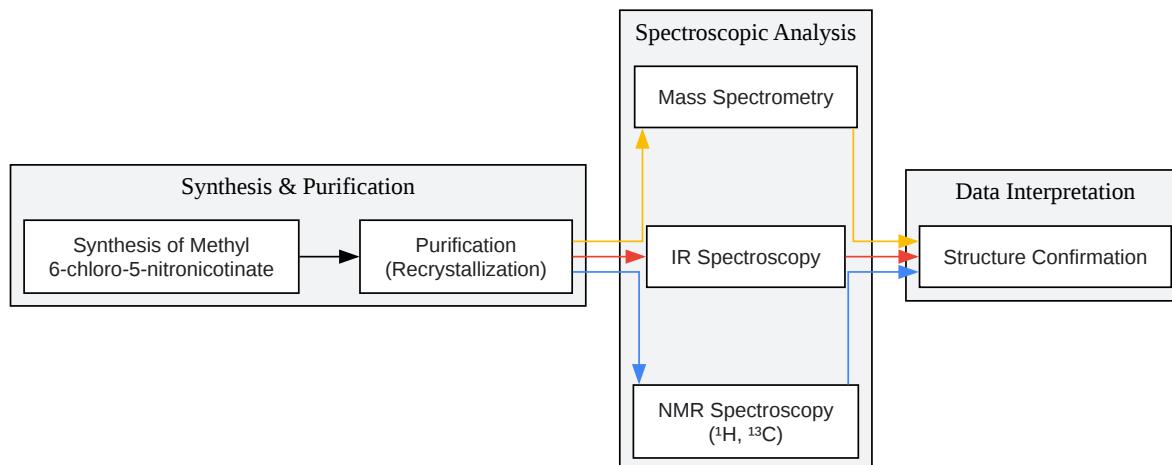
- Prepare a KBr pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a transparent pellet using a hydraulic press.
- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record the infrared spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

3.2.3. Mass Spectrometry

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).
- Acquire the mass spectrum over an appropriate m/z range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl 6-chloro-5-nitronicotinate**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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